![molecular formula C31H37NO12 B012495 NK-611 CAS No. 105655-99-0](/img/structure/B12495.png)
NK-611
Overview
Description
NK-611 is a semisynthetic analogue of etoposide, a well-known anticancer agent. It is derived from podophyllotoxin, a natural product isolated from the roots of Podophyllum species. This compound has shown greater potency against several cancer cell lines in vitro compared to etoposide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NK-611 involves several steps starting from podophyllotoxin. The partial demethylation of podophyllotoxin with hydrobromic acid in ether-dichloromethane, followed by alkaline hydrolysis with barium carbonate in aqueous acetone, yields 4’-O-demethyl-1-epipodophyllotoxin. This intermediate is then partially esterified with chloroacetyl chloride and pyridine to form 4’-O-chloroacetyl-4’-O-demethyl-1-epipodophyllotoxin. Glycosidation of this compound with 2-(benzyloxocarbonylamino)-3-O-chloroacetyl-2-deoxy-4,6-O-ethylidene-beta-D-glucopyranose using boron trifluoride etherate in dichloromethane produces 1-O-[2-(benzyloxycarbonylamino)-3-O-chloroacetyl-2-deoxy-4,6-O-ethylidene-beta-D-glucopyranosyl]-4’-O-(chloroacetyl)-4’-O-demethyl-1-epipodophyllotoxin. After separation of diastereomers and removal of protecting groups with zinc acetate in refluxing methanol and hydrogen over palladium on carbon in ethyl acetate-ethanol, 1-O-(2-amino-2-deoxy-4,6-O-ethylidene-beta-D-glucopyranosyl)-4’-O-demethyl-1-epipodophyllotoxin is obtained. Finally, this compound is methylated with formaldehyde and sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
NK-611 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can be performed to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as chloroacetyl chloride and pyridine are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Comparative Effectiveness
Research has shown that NK-611 exhibits significant antitumor activity across multiple cancer types. In a study involving freshly explanted clonogenic cells from human tumors, this compound displayed concentration-dependent activity, with notable efficacy observed at both short-term and long-term exposure . The following table summarizes the comparative effectiveness of this compound against other established anticancer agents:
Agent | Mechanism | Efficacy |
---|---|---|
This compound | Topoisomerase II inhibitor | Higher potency than etoposide |
Etoposide | Topoisomerase II inhibitor | Standard treatment |
Vinblastine | Microtubule inhibitor | Effective in various cancers |
Doxorubicin | Anthracycline antibiotic | Broad spectrum activity |
Cisplatin | DNA cross-linking agent | Effective against solid tumors |
Phase II Trials
This compound has been evaluated in Phase II clinical trials for its efficacy in treating solid tumors. Initial results indicated that it is well tolerated at high doses, suggesting its potential for further development . Notably, this compound has shown promise in overcoming drug resistance commonly seen with other chemotherapeutics like etoposide .
Case Studies
- Study on Tumor Specimens : A study involving 45 evaluable tumor specimens demonstrated that at a concentration of 51 µM, this compound inhibited 49% of specimens significantly. Long-term exposure (21-28 days) at 6.8 µM resulted in profound inhibition in 58% of cases .
- Resistance Mechanism Exploration : Research indicates that this compound may be effective even in cases where resistance to etoposide is present, highlighting its unique position as a potential alternative treatment option for resistant cancer types .
- Preclinical Models : In various preclinical models, this compound has been shown to be more potent than its parent compound etoposide, providing a rationale for its continued investigation as a novel therapeutic agent .
Mechanism of Action
NK-611 exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the formation of double-strand breaks in DNA, ultimately causing cell death. The compound’s molecular targets include the DNA-topoisomerase II complex, and it interferes with the enzyme’s ability to re-ligate the cleaved DNA strands .
Comparison with Similar Compounds
Similar Compounds
Etoposide: A well-known anticancer agent derived from podophyllotoxin.
Teniposide: Another podophyllotoxin derivative with similar mechanisms of action.
Podophyllotoxin: The parent compound from which NK-611 is derived.
Uniqueness of this compound
This compound is unique due to its enhanced potency and reduced hydrophobicity compared to etoposide. These properties result in better bioavailability and anticancer activity, making it a promising candidate for further development as an anticancer agent .
Biological Activity
NK-611 is a semisynthetic derivative of podophyllotoxin, specifically designed to enhance the antitumor efficacy while minimizing the side effects associated with traditional chemotherapeutic agents like etoposide. This article delves into the biological activity of this compound, highlighting its mechanisms, comparative effectiveness, and clinical implications based on diverse research findings.
This compound primarily exerts its antitumor effects through the inhibition of topoisomerase II , an enzyme crucial for DNA replication and transcription. By interfering with this enzyme, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of etoposide but has been shown to be more potent against various cancer cell lines.
Comparative Efficacy
Research has demonstrated that this compound exhibits a broader spectrum of activity compared to etoposide. In a study involving freshly explanted clonogenic cells from human tumors, this compound showed significant concentration-dependent antitumor activity:
Concentration (µM) | % Specimens Markedly Inhibited | Study Duration |
---|---|---|
51 | 49% | 1 hour |
6.8 | 58% | 21-28 days |
At equimolar concentrations, this compound was found to be as effective as etoposide, vinblastine, bleomycin, doxorubicin, and other standard chemotherapeutics, indicating its potential as a viable alternative in cancer treatment regimens .
Phase I Trials
A pivotal study conducted by Mross et al. assessed the pharmacokinetics and pharmacodynamics of this compound in patients with advanced malignancies. The results indicated that this compound was well tolerated at high doses, with manageable side effects. The study emphasized the drug's potential for further development in Phase II trials where multiple dosing schedules could be evaluated .
Long-Term Efficacy
Further investigations revealed that this compound's efficacy increased with prolonged exposure. For instance, in long-term studies, this compound maintained higher levels of cytotoxicity compared to short-term treatments. This schedule dependency suggests that optimizing treatment protocols could enhance therapeutic outcomes in clinical settings .
Resistance Mechanisms
Despite its efficacy, some studies reported cross-resistance to etoposide among various tumor specimens treated with this compound. This phenomenon underscores the need for ongoing research into resistance mechanisms and strategies to circumvent them, potentially through combination therapies or sequential treatment approaches .
Properties
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO12/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSNZYLCOXUJIR-VOKUKXJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105655-99-0 | |
Record name | NK-611 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105655990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NK-611 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLN3VGF679 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.